Reversible caterpillar-motion like isomerization in a N,N′-dimethyl hexaphyrin(1.1.1.1.1.1) induced by two-electron oxidation or reduction†
Chemical Communications Pub Date: 2005-06-23 DOI: 10.1039/B506586K
Abstract
Caterpillar-motion like rotational isomerization of meso-aryl substituted [26]- and [28]hexaphyrins has been revealed for the first time. Two-electron oxidation and reduction induce reversible interconversion between N,N′-dimethyl [26]- and [28]hexaphyrins with a rotational isomerization, in which the N-methylated pyrroles move from the corner in the former to the centre in the latter.

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